3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Chemical Biology Medicinal Chemistry Click Chemistry

3-(2-Bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one (CAS 848207-84-1) is a synthetic, small-molecule derivative of the 4H-chromen-4-one (chromone) scaffold, featuring a 2‑bromophenoxy substituent at the C‑3 position and a 2‑methylallyloxy ether at the C‑7 position. Its molecular formula is C₁₉H₁₅BrO₄ and its molecular weight is 387.23 g·mol⁻¹.

Molecular Formula C19H15BrO4
Molecular Weight 387.229
CAS No. 848207-84-1
Cat. No. B2546550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one
CAS848207-84-1
Molecular FormulaC19H15BrO4
Molecular Weight387.229
Structural Identifiers
SMILESCC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
InChIInChI=1S/C19H15BrO4/c1-12(2)10-22-13-7-8-14-17(9-13)23-11-18(19(14)21)24-16-6-4-3-5-15(16)20/h3-9,11H,1,10H2,2H3
InChIKeyXSBDZJWZWKAEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one (CAS 848207-84-1): Chemical Identity and Compound-Class Context for Procurement


3-(2-Bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one (CAS 848207-84-1) is a synthetic, small-molecule derivative of the 4H-chromen-4-one (chromone) scaffold, featuring a 2‑bromophenoxy substituent at the C‑3 position and a 2‑methylallyloxy ether at the C‑7 position . Its molecular formula is C₁₉H₁₅BrO₄ and its molecular weight is 387.23 g·mol⁻¹ . It is currently offered by multiple suppliers as a research-grade chemical building block .

Why 3-(2-Bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one Cannot Be Replaced by Generic Chromone Analogs


The chromone scaffold is a privileged structure in medicinal chemistry, yet the biological and physicochemical properties of chromone derivatives are exquisitely sensitive to the nature and position of their substituents [1]. The specific presence of the 2‑bromophenoxy group at C‑3 is known to influence molecular recognition, as the ortho‑bromine can engage in halogen bonding with protein targets [2]. Similarly, the 2‑methylallyl ether at C‑7 introduces a terminal alkene that is absent in common hydroxyl or methoxy analogs, enabling a distinct set of chemical transformations (e.g., thiol‑ene click chemistry or olefin metathesis) [3]. These structural features render simple substitution by a generic chromone, such as 3‑phenyl‑7‑hydroxy‑4H‑chromen‑4‑one, chemically and functionally inequivalent.

Quantitative Differentiation Evidence for 3-(2-Bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one


Orthogonal Synthetic Handles: Simultaneous Presence of Aryl Bromide and Terminal Alkene

In contrast to the commonly procured chromone intermediates 3‑phenyl‑7‑hydroxy‑4H‑chromen‑4‑one or 7‑methoxy‑3‑phenyl‑4H‑chromen‑4‑one, 3‑(2‑bromophenoxy)‑7‑((2‑methylallyl)oxy)‑4H‑chromen‑4‑one uniquely presents two orthogonal reactive sites: an aryl bromide amenable to palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) and a terminal alkene suitable for thiol‑ene or olefin metathesis chemistry [1][2]. No direct head‑to‑head study is published; however, the presence of both handles is verified by the compound's SMILES and InChI descriptors .

Chemical Biology Medicinal Chemistry Click Chemistry

Halogen Bonding Potential of the 2-Bromophenoxy Substituent

The ortho‑bromine atom in the 2‑bromophenoxy group can act as a halogen‑bond donor, a non‑covalent interaction that contributes to ligand‑protein binding affinity [1]. This interaction is not possible with the non‑halogenated analog 3‑phenoxy‑7‑((2‑methylallyl)oxy)‑4H‑chromen‑4‑one. Quantum‑mechanical calculations on model systems indicate that a C‑Br···O halogen bond can contribute approximately -2 to -5 kcal·mol⁻¹ to the binding free energy, whereas the corresponding C‑H···O interaction contributes less than -1 kcal·mol⁻¹ [2].

Medicinal Chemistry Molecular Recognition Halogen Bonding

Enhanced Lipophilicity Relative to Common Hydroxylated Chromone Intermediates

The replacement of the C‑7 hydroxyl group (common in natural chromones) with a 2‑methylallyl ether in the target compound increases lipophilicity. The calculated octanol‑water partition coefficient (clog P) for 3‑(2‑bromophenoxy)‑7‑((2‑methylallyl)oxy)‑4H‑chromen‑4‑one is approximately 4.9, whereas the corresponding 7‑hydroxy analog has a clog P of about 3.1 . This difference of ~1.8 log units translates to roughly a 60‑fold increase in octanol‑water partition coefficient.

Physicochemical Profiling ADME Lipophilicity

High-Value Application Scenarios where 3-(2-Bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is the Preferred Choice


Three-Step Synthesis of Chromone-Focused Compound Libraries via Dual Orthogonal Functionalization

A medicinal chemistry team seeking to rapidly diversify the chromone core can exploit the aryl bromide for a parallel Suzuki coupling with a library of boronic acids, followed by a thiol‑ene reaction on the terminal alkene to introduce a second set of substituents [1][2]. This two-step, one‑scaffold strategy is feasible only with a building block that simultaneously presents both reactive handles, such as 3‑(2‑bromophenoxy)‑7‑((2‑methylallyl)oxy)‑4H‑chromen‑4‑one. Analogs like 7‑hydroxy‑3‑phenyl‑4H‑chromen‑4‑one would require additional protection/deprotection steps and lack the terminal alkene.

Covalent Probe Development Targeting Cysteine-Rich Binding Sites

The terminal alkene of the 2‑methylallyl group can serve as a weak electrophilic warhead for targeted covalent inhibitor design, reacting with a proximal cysteine residue in a protein binding pocket [3]. When combined with the halogen‑bonding capability of the ortho‑bromine, this compound provides a unique dual‑mode recognition that is not achievable with non‑halogenated, non‑allyl chromone analogs. This makes it a privileged starting point for irreversible inhibitor campaigns.

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

For research programs that demand passive cell membrane penetration, the higher lipophilicity of the 2‑methylallyl ether (clog P ~4.9) compared to the 7‑hydroxy analog (clog P ~3.1) offers a predicted 60‑fold advantage in membrane partitioning . This makes the compound more suitable for phenotypic screening or cellular thermal shift assays (CETSA) where intracellular accumulation is a prerequisite for target engagement.

Quote Request

Request a Quote for 3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.